(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine
Description
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine is a bicyclic amine derivative featuring a 2-oxabicyclo[2.2.2]octane core with a methyl substituent at the 4-position and a methanamine group at the 1-position. This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can enhance binding selectivity and metabolic stability in drug candidates. The hydrochloride salt form (CAS: 2170372-24-2, molecular weight: 275.74 g/mol) is commercially available and utilized as a building block in pharmaceutical research .
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8-2-4-9(6-10,5-3-8)11-7-8/h2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPWKGDNATVKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine typically involves the reaction of a suitable bicyclic precursor with an amine source. One common method involves the use of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol as a starting material, which is then subjected to aminomethylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related bicyclic amines and their distinguishing attributes:
Key Observations:
- Ring Size and Rigidity: The [2.2.2]octane system in the target compound provides greater rigidity compared to smaller systems like [2.1.1]hexane or [2.2.1]heptane.
- Functional Groups : The methanamine group in the target compound contrasts with carboxylic acid or tert-butyl carbamate moieties in analogs, influencing solubility and reactivity. For example, the hydrochloride salt form enhances aqueous solubility compared to free bases .
- Oxygen vs. Nitrogen Bridges : The 2-oxa (oxygen) bridge in the target compound differs from azabicyclo systems (e.g., 3-azabicyclo[3.2.1]octane), which contain nitrogen. Oxygen bridges may reduce basicity but improve metabolic stability .
Comparison with Analogues:
- tert-Butyl Carbamate Derivatives : Compounds like tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6) utilize protective groups to stabilize amines during synthesis, a strategy less common in the target compound’s synthesis .
- Heterocyclic Modifications : highlights microwave-assisted cyclization for pyrazolo-pyrrolo-pyridine systems, suggesting that the target compound’s bicyclic core may require milder conditions due to its preformed rigidity .
Physicochemical and Pharmacological Properties
Solubility and Stability:
- The hydrochloride salt of the target compound offers improved water solubility compared to neutral bicyclo[2.2.2]octane derivatives like bicyclo[2.2.2]octane-1-carboxylic acid .
- Crystallinity tests (e.g., 〈695〉 in ) indicate that rigid bicyclic systems often exhibit favorable crystallinity, aiding purification .
Pharmacological Potential:
- The [2.1.1]hexane analog (CAS: 2138031-00-0) is smaller and may penetrate membranes more easily but could suffer from higher metabolic clearance .
Biological Activity
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine is a bicyclic amine compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 2247104-17-0
The bicyclic structure contributes to its unique chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of a bicyclic precursor with an amine source. Common methods include:
- Aminomethylation Reactions : Using (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol as a starting material.
- Purification Techniques : Distillation or recrystallization to achieve high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to diverse biological effects such as:
- Receptor Binding : Potentially interacting with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : Acting as an inhibitor or activator for specific enzymes involved in metabolic processes.
Study 1: Neurotransmitter Interaction
A study focused on the interaction of this compound with neurotransmitter receptors demonstrated that it could act as a partial agonist at certain receptor sites, suggesting potential applications in neuropharmacology for conditions like anxiety and depression .
Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of this compound revealed significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Study 3: Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy . The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol | Structure | Moderate antimicrobial activity |
| 2-Oxabicyclo[2.2.2]octane | N/A | Limited biological data available |
This compound stands out due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties compared to related compounds.
Q & A
Q. Basic
- NMR : H and C NMR identify proton environments and confirm the bicyclic structure. The methanamine group shows distinct δ 2.5–3.5 ppm for CHNH.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, particularly for the oxabicyclo[2.2.2]octane core. Single-crystal diffraction is preferred for unambiguous structural confirmation .
How should researchers address contradictions in reported reactivity or spectral data for this compound?
Advanced
Discrepancies may arise from impurities, solvent effects, or stereochemical variations. Cross-validate data using:
- Multi-technique analysis : Compare IR, NMR, and X-ray results.
- Replication : Synthesize the compound independently under published conditions.
- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometry to match experimental data .
What protective group strategies are suitable for the amine and ether functionalities during derivatization?
Q. Advanced
- Amine Protection : Boc (tert-butoxycarbonyl) or Fmoc groups are stable under basic conditions. For example, Boc-anhydride in THF with DMAP catalysis .
- Ether Stability : The 2-oxabicyclo core is resistant to mild acids/bases but may degrade under strong Lewis acids. Use OBO-type protecting groups (e.g., 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) for carboxylic acid intermediates .
How can computational modeling predict the compound’s reactivity in catalytic systems?
Advanced
Density Functional Theory (DFT) calculates transition states and activation energies for reactions like hydrogenation or ring-opening. Molecular dynamics (MD) simulations assess solvation effects. Software like ORCA or GAMESS models interactions with catalysts (e.g., Pd/C or enzymes) to guide experimental design .
What mechanistic insights exist for the compound’s participation in [2+2] cycloadditions or ring-opening reactions?
Advanced
The strained bicyclo[2.2.2]octane system facilitates ring-opening under thermal or photolytic conditions. For example, UV irradiation may cleave the ether linkage, forming diradical intermediates. Kinetic studies (e.g., Eyring plots) quantify activation parameters. Control experiments with radical scavengers (e.g., TEMPO) validate mechanisms .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Storage : Keep in airtight containers under nitrogen at 2–8°C. Refer to SDS sheets for spill management and first aid (e.g., rinsing skin with water for 15 minutes) .
How can researchers evaluate the compound’s bioactivity in neurotransmitter-related assays?
Advanced
Structural analogs (e.g., bicyclic amines like LR-5182) show affinity for dopamine/norepinephrine transporters. Use:
- In vitro binding assays : Radiolabeled ligands (e.g., H-dopamine) in HEK-293 cells expressing human transporters.
- Electrophysiology : Patch-clamp studies on neuronal cultures to measure reuptake inhibition .
What strategies enable regioselective functionalization of the bicyclic scaffold?
Q. Advanced
- Directed C-H activation : Pd-catalyzed coupling at bridgehead positions using directing groups (e.g., pyridine).
- Enzymatic catalysis : Lipases or oxidases modify the methanamine group enantioselectively.
- Microwave-assisted synthesis : Enhances regiocontrol in SNAr reactions with electron-deficient aryl halides .
How does pH or temperature affect the compound’s stability in aqueous solutions?
Q. Basic
- pH Stability : Stable at pH 4–8; acidic conditions (<3) may protonate the amine, while alkaline conditions (>9) risk ether hydrolysis.
- Thermal Stability : Decomposes above 150°C. Store solutions at 4°C for <1 week. Use TGA/DSC to profile thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
